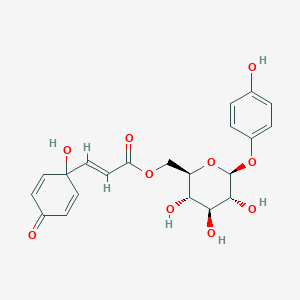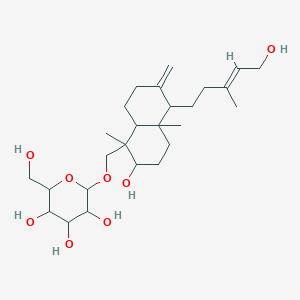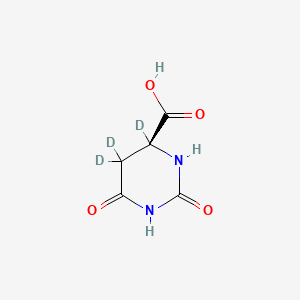![molecular formula C37H34FN3O7 B12295034 N-[1-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-fluoro-4-hydroxyoxolan-2-yl)-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12295034.png)
N-[1-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-fluoro-4-hydroxyoxolan-2-yl)-2-oxopyrimidin-4-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine, N-benzoyl-5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-2’-deoxy-2’-fluoro-: is a synthetic nucleoside analog. It is a modified form of cytidine, where specific chemical groups have been added to enhance its stability and functionality. This compound is primarily used in the field of DNA synthesis and modification, making it a valuable tool in molecular biology and genetic research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cytidine, N-benzoyl-5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-2’-deoxy-2’-fluoro- involves multiple steps. The key steps include:
Protection of the cytidine base: The exocyclic amine functions are protected by a benzoyl group.
Attachment of the 5’-O-[bis(4-Methoxyphenyl)phenylMethyl] group: This step involves the use of specific reagents and conditions to attach the protecting group to the 5’ position of the cytidine.
Introduction of the 2’-deoxy-2’-fluoro- group: This modification is achieved through a series of chemical reactions that replace the hydroxyl group at the 2’ position with a fluorine atom.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves:
Large-scale synthesis: Using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to purify the final product.
Quality control: Ensuring the compound meets the required specifications through rigorous testing and analysis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl and methoxyphenyl groups.
Reduction: Reduction reactions can target the fluorine atom, potentially replacing it with a hydrogen atom.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as thiols, amines, or halides.
Major Products Formed:
Oxidation products: Modified benzoyl or methoxyphenyl derivatives.
Reduction products: De-fluorinated cytidine analogs.
Substitution products: Cytidine analogs with different substituents at the 2’ position.
Applications De Recherche Scientifique
Chemistry:
- Used in the synthesis of modified oligonucleotides for research and therapeutic purposes.
- Acts as a building block in the development of novel nucleic acid-based drugs.
Biology:
- Employed in the study of DNA-protein interactions and the mechanisms of gene regulation.
- Used in the development of probes for detecting specific DNA sequences.
Medicine:
- Investigated for its potential use in antiviral and anticancer therapies.
- Serves as a model compound for studying the effects of nucleoside modifications on biological activity.
Industry:
- Utilized in the production of synthetic DNA for various applications, including diagnostics and biotechnology.
Mécanisme D'action
The mechanism of action of Cytidine, N-benzoyl-5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-2’-deoxy-2’-fluoro- involves its incorporation into DNA during synthesis. The modified nucleoside can:
Inhibit DNA polymerases: By acting as a chain terminator, preventing the elongation of the DNA strand.
Alter DNA structure: By introducing steric hindrance and electronic effects, affecting the stability and function of the DNA molecule.
Interact with proteins: By binding to DNA-binding proteins, influencing their activity and interactions with DNA.
Comparaison Avec Des Composés Similaires
Cytidine, N-benzoyl-5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-2’-deoxy-: Lacks the fluorine atom at the 2’ position.
Cytidine, N-benzoyl-5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-2’-fluoro-: Contains the fluorine atom but lacks the deoxy modification at the 2’ position.
Cytidine, N-benzoyl-5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-2’-deoxy-2’-fluoroadenosine: Similar structure but with an adenosine base instead of cytidine.
Uniqueness:
- The presence of both the 2’-deoxy and 2’-fluoro modifications makes Cytidine, N-benzoyl-5’-O-[bis(4-Methoxyphenyl)phenylMethyl]-2’-deoxy-2’-fluoro- unique. These modifications enhance its stability and resistance to enzymatic degradation, making it a valuable tool in various scientific and medical applications.
Propriétés
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34FN3O7/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-33(42)32(38)35(48-30)41-22-21-31(40-36(41)44)39-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,42H,23H2,1-2H3,(H,39,40,43,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIBEZUVTIPFOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34FN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
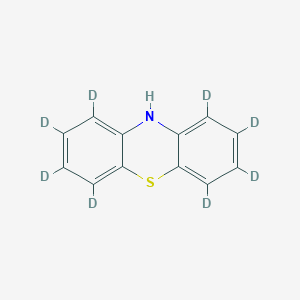
![2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12294960.png)
![4-[(4-Methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12294966.png)
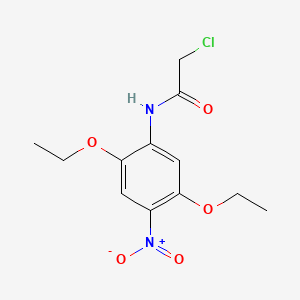
![4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B12294980.png)

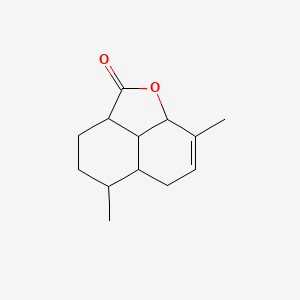

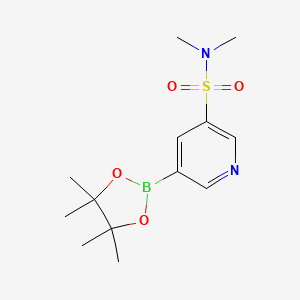
![3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-(17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)-N-methylpropanamide](/img/structure/B12295008.png)
